2-(Hexylthio)ethyl nicotinate
CAS No.: 101952-62-9
Cat. No.: VC18871765
Molecular Formula: C14H21NO2S
Molecular Weight: 267.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101952-62-9 |
|---|---|
| Molecular Formula | C14H21NO2S |
| Molecular Weight | 267.39 g/mol |
| IUPAC Name | 2-hexylsulfanylethyl pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C14H21NO2S/c1-2-3-4-5-10-18-11-9-17-14(16)13-7-6-8-15-12-13/h6-8,12H,2-5,9-11H2,1H3 |
| Standard InChI Key | VLJAYAMTEKTAMW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCSCCOC(=O)C1=CN=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
Key physicochemical parameters include:
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Solubility: Low water solubility (<0.1 mg/mL at 25°C) due to the hydrophobic hexyl group; soluble in organic solvents like ethanol and dimethyl sulfoxide.
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LogP (Octanol-Water Partition Coefficient): Estimated at 3.8, indicating moderate lipophilicity suitable for transmembrane diffusion.
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Melting Point: 78–82°C, consistent with crystalline solid-state behavior.
Synthesis and Modification Strategies
Synthetic Pathways
The synthesis of 2-(hexylthio)ethyl nicotinate typically involves a two-step protocol:
Step 1: Formation of Ethyl Nicotinate
Nicotinic acid undergoes esterification with ethanol in the presence of a catalytic acid (e.g., sulfuric acid), yielding ethyl nicotinate. This step achieves 85–90% conversion under reflux conditions.
Step 2: Thioether Formation
Ethyl nicotinate reacts with hexyl mercaptan (hexanethiol) via nucleophilic substitution. A base such as sodium hydride deprotonates the thiol, enabling attack on the ethyl nicotinate’s electrophilic carbon. The reaction proceeds at 60°C for 12 hours, achieving a 70–75% yield.
Alternative routes use microwave-assisted synthesis to reduce reaction times to 2 hours with comparable yields.
Structural Analogues and Comparative Analysis
Modifying the alkyl chain or pyridine substituents alters bioactivity. Representative analogues include:
| Compound Name | Structural Variation | Key Property Differences |
|---|---|---|
| 2-(Diphenylmethylthio)ethyl nicotinate | Diphenylmethyl group replaces hexyl | Enhanced lipophilicity (LogP: 5.2) |
| Ethyl 5-cyano-6-(methylthio)nicotinate | Cyano and methylthio substitutions | Improved antimicrobial activity |
| 2-(Phenylethylthio)ethyl nicotinate | Phenylethyl substituent | Higher receptor binding affinity |
These analogues demonstrate how the hexylthio group balances lipophilicity and steric demands, optimizing bioavailability.
Biological Activities and Mechanistic Insights
Insecticidal Applications
Pyridine derivatives, including 2-(hexylthio)ethyl nicotinate, exhibit insecticidal properties by disrupting neurotransmitter systems. In Aphis gossypii (cotton aphid), sublethal concentrations (LC₅₀: 12–15 μM) prolong nymphal development by 40% and reduce adult longevity by 30%, likely via acetylcholinesterase inhibition . Field trials show a 60% reduction in aphid populations when applied at 50 ppm, comparable to commercial neonicotinoids .
Industrial and Material Science Applications
Surface Modification Agents
The compound’s thioether group enables covalent binding to metal surfaces (e.g., gold nanoparticles), forming self-assembled monolayers (SAMs). These SAMs enhance nanoparticle stability in physiological media, with applications in drug delivery systems.
Polymer Additives
Incorporating 2-(hexylthio)ethyl nicotinate into polyurethane matrices improves UV resistance by 25%, attributed to the pyridine ring’s electron-withdrawing effects scavenging free radicals.
Toxicological and Environmental Considerations
Acute toxicity (LD₅₀) in rats is 320 mg/kg (oral) and 420 mg/kg (dermal), classifying it as Category 3 under GHS guidelines. Chronic exposure studies in zebrafish reveal no endocrine disruption at concentrations ≤10 ppm over 28 days. Environmental degradation occurs via microbial action (half-life: 14 days in soil), with no bioaccumulation potential (BCF: 12).
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